JTT 551
Overview
Description
JTT-551 is a chemical compound primarily known for its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). This compound has shown potential in the research of type 2 diabetes mellitus and obesity due to its ability to enhance insulin signaling and improve glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTT-551 involves multiple steps, including the formation of thiazole and thiazolidine derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for JTT-551 are not publicly available. Typically, such compounds are produced in specialized facilities under strict conditions to ensure purity and consistency. The production process would involve large-scale synthesis, purification, and quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
JTT-551 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, although specific details are not widely documented.
Reduction: Reduction reactions may also occur, particularly in the presence of reducing agents.
Substitution: JTT-551 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving JTT-551 include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of JTT-551 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
JTT-551 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemistry, JTT-551 is used as a model compound to study the inhibition of protein tyrosine phosphatases and to develop new inhibitors with improved efficacy and selectivity
Biology: In biological research, JTT-551 is used to investigate the role of protein tyrosine phosphatase 1B in cellular signaling pathways and its impact on metabolic processes
Medicine: JTT-551 has potential therapeutic applications in the treatment of type 2 diabetes mellitus and obesity. .
Industry: In the pharmaceutical industry, JTT-551 is used in the development of new drugs targeting protein tyrosine phosphatase 1B and related pathways
Mechanism of Action
JTT-551 exerts its effects by selectively inhibiting protein tyrosine phosphatase 1B. This enzyme is a negative regulator of insulin and leptin signaling pathways. By inhibiting protein tyrosine phosphatase 1B, JTT-551 enhances insulin signaling, leading to improved glucose uptake and metabolism. The compound also enhances leptin signaling, which can reduce appetite and increase energy expenditure .
Comparison with Similar Compounds
Similar Compounds
Thiazole-based inhibitors: These compounds share a similar core structure with JTT-551 and also inhibit protein tyrosine phosphatase 1B.
Thiazolidine-based inhibitors: These compounds have a different core structure but similar inhibitory activity against protein tyrosine phosphatase 1B.
Uniqueness of JTT-551
JTT-551 is unique due to its high selectivity for protein tyrosine phosphatase 1B over other protein tyrosine phosphatases. This selectivity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for type 2 diabetes mellitus and obesity .
Properties
IUPAC Name |
2-[(5-tert-butyl-1,3-thiazol-2-yl)methyl-[[4-[4-[(4-heptan-4-ylphenoxy)methyl]phenyl]-1,3-thiazol-2-yl]methyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3S2/c1-6-8-25(9-7-2)26-14-16-28(17-15-26)40-22-24-10-12-27(13-11-24)29-23-41-32(36-29)20-37(21-33(38)39)19-31-35-18-30(42-31)34(3,4)5/h10-18,23,25H,6-9,19-22H2,1-5H3,(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBFRNVTCFMGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CSC(=N3)CN(CC4=NC=C(S4)C(C)(C)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776309-04-7 | |
Record name | JTT-551 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0776309047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JTT-551 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH3F3DR5X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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